Boc-Lys(Ac)-AMC

HDAC isoform selectivity substrate specificity inhibitor screening

Substrate-class mismatch produces false-negative HDAC isoform data. Boc-Lys(Ac)-AMC is the confirmed fluorogenic substrate for class I & IIb HDACs (HDAC1, HDAC2, HDAC3, HDAC6), validated at 20 μM (recombinant enzymes in FB-188 buffer, pH 8.0) and 25 μM (live-cell intracellular assays). • Ex/Em 355/460 nm; two-step trypsin-coupled detection enables robust HTS Z'-factor validation. • Quantifies tissue HDAC activity in brain lysates for pharmacodynamic inhibitor studies. • ≥98% purity; consistent lot-to-lot performance; ship ambient.

Molecular Formula C23H31N3O6
Molecular Weight 445.5 g/mol
CAS No. 233691-67-3
Cat. No. B558174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(Ac)-AMC
CAS233691-67-3
SynonymsBoc-Lys(Ac)-AMC; 233691-67-3; HistoneDeacetylaseSubstrate,Fluorogenic; Nalpha-Boc-Nepsilon-acetyl-L-lysine7-amido-4-methylcoumarin; N-(4-Methyl-7-coumarinyl)-Nalpha-(t-butoxycarbonyl)-Nomega-acetyllysinamide; Boc-L(Ac)-AMC; Boc-Lys(Ac)-7-Amino-4-Methylcoumarin; Boc-Ac-Lys-AMC; BachemI-1875; BOC-LYS-AMC; CHEMBL184757; SCHEMBL3204645; BDBM24625; CTK8E7071; MolPort-016-580-782; C23H31N3O6; 6405AH; ZINC15722302; AKOS025294958; RT-014650; K-6405; (S)-tert-Butyl(6-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate; tert-butyl{(1S)-5-(acetylamino)-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]pentyl}carbamate; tert-butylN-[(1S)-5-acetamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]pentyl]carbamate
Molecular FormulaC23H31N3O6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1
InChIKeySUTRDULVNIPNLW-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys(Ac)-AMC Substrate Overview


Boc-Lys(Ac)-AMC (CAS 233691-67-3) is a cell-permeable fluorogenic substrate for zinc-dependent histone deacetylases (HDACs) . This synthetic substrate, with the chemical structure Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, belongs to the Boc-Lys(Acyl)-AMC family and carries a molecular weight of 445.51 Da (C23H31N3O6) . The compound functions via a two-step enzymatic detection system: HDAC-mediated deacetylation yields Boc-Lys-AMC, which is subsequently cleaved by trypsin to release the fluorophore 7-amino-4-methylcoumarin (AMC) with excitation/emission maxima of 340-360/440-460 nm .

Boc-Lys(Ac)-AMC Substitution Risks


Not all fluorogenic HDAC substrates are interchangeable. The Boc-Lys(Acyl)-AMC family exhibits pronounced differential selectivity across HDAC isoforms, dictated by the acyl group at the ε-amine of lysine [1]. While Boc-Lys(Ac)-AMC is a suitable substrate for class I and IIb HDACs (HDAC1, HDAC2, HDAC3, and HDAC6), the trifluoroacetyl analog Boc-Lys(Tfa)-AMC demonstrates preference for class IIa and IV HDACs (HDAC4, HDAC5, HDAC7, HDAC8, HDAC9, HDAC10, and HDAC11) . Using the incorrect substrate yields false-negative results for specific HDAC isoforms and confounds inhibitor selectivity profiling. The absence of the Boc protecting group or AMC fluorophore alters cellular permeability, solubility, and detection sensitivity, rendering class-level generalization unreliable [2].

Boc-Lys(Ac)-AMC Differentiation Evidence


HDAC Isoform Selectivity Profile

Boc-Lys(Ac)-AMC demonstrates differential HDAC isoform selectivity compared to the structurally analogous substrate Boc-Lys(Tfa)-AMC. Boc-Lys(Ac)-AMC is a suitable substrate for class I and IIb HDACs (HDAC1, HDAC2, HDAC3, and HDAC6), whereas Boc-Lys(Tfa)-AMC is a suitable substrate for class IIa and IV HDACs (HDAC4, HDAC5, HDAC7, HDAC8, HDAC9, HDAC10, and HDAC11) . This isoform selectivity profile is critical for assay design when studying specific HDAC subfamilies [1].

HDAC isoform selectivity substrate specificity inhibitor screening

Validated HDAC Assay Concentration

Boc-Lys(Ac)-AMC is validated at a working concentration of 20 μM for assaying HDAC1, HDAC2, and HDAC6 activity, whereas Boc-Lys(Tfa)-AMC is used at 20 μM for HDAC3, HDAC4, HDAC7, HDAC8, and HDAC9 . This standardized working concentration enables direct cross-assay comparison of HDAC isoform activities and facilitates consistent experimental design [1].

HDAC enzyme assay substrate concentration fluorescence-based screening

Cell-Permeable Live-Cell HDAC Assay

Boc-Lys(Ac)-AMC is characterized as a cell-permeable fluorometric HDAC substrate [1]. This property enables direct measurement of intracellular HDAC activity without requiring cell lysis or nuclear extraction steps [2]. Cell-based assays using 25 μM Boc-Lys(Ac)-AMC incubated with 6 × 10⁴ cells per well in 96-well format allow for in situ monitoring of HDAC activity [3].

cell-permeable substrate live-cell assay in-cell HDAC activity

Solubility and Purity Specifications

Boc-Lys(Ac)-AMC exhibits high solubility in DMSO, with reported values of 80 mg/mL (179.57 mM) and ≥16.2 mg/mL depending on vendor specifications . The compound is available with purity specifications up to 99.87% . These solubility and purity characteristics facilitate the preparation of concentrated stock solutions for high-throughput screening applications.

solubility DMSO stock solution assay-ready preparation

Boc-Lys(Ac)-AMC Application Scenarios


Class I/IIb HDAC Activity Quantification

Boc-Lys(Ac)-AMC is the appropriate substrate choice for assays specifically targeting HDAC1, HDAC2, HDAC3, or HDAC6 enzymatic activity. Using Boc-Lys(Ac)-AMC at the validated working concentration of 20 μM with recombinant human HDAC enzymes in FB-188 buffer (pH 8.0) provides reproducible quantification of class I and IIb HDAC activity [1]. For experiments requiring class IIa HDAC (HDAC4, HDAC5, HDAC7, HDAC9) or HDAC8 activity measurement, Boc-Lys(Tfa)-AMC should be selected instead [2].

Live-Cell HDAC Activity Monitoring

The cell-permeable nature of Boc-Lys(Ac)-AMC enables direct measurement of intracellular HDAC activity in live cells. A validated protocol uses 25 μM substrate incubated with 6 × 10⁴ cells per well in 96-well format, allowing in-cell deacetylation to proceed without cell lysis [1]. This application is particularly valuable for studying HDAC activity dynamics in response to stimuli or inhibitor treatment while preserving native cellular architecture [2].

High-Throughput HDAC Inhibitor Screening

Boc-Lys(Ac)-AMC is suitable for high-throughput screening (HTS) applications due to its defined working concentration of 20 μM, broad measurable concentration range up to 512 μM, and stable fluorescent signal output [1][2]. The two-step assay format (HDAC deacetylation followed by trypsin-mediated AMC release) generates quantifiable fluorescence (Ex/Em 355/460 nm) that scales with enzyme activity, enabling robust Z'-factor determination for HTS campaign validation .

Tissue Lysate HDAC Activity Profiling

Boc-Lys(Ac)-AMC is validated for measuring total HDAC activity in tissue lysates, including brain tissue preparations, using commercial fluorometric HDAC activity assay kits [1]. This application supports pharmacodynamic assessment of HDAC inhibitor efficacy in animal models by quantifying residual HDAC enzymatic activity in target tissues following compound administration [2].

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